(3,6-Dichloropyridin-2-yl)(morpholino)methanone
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Overview
Description
4-(3,6-Dichloropyridine-2-carbonyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O2 It is a derivative of pyridine and morpholine, featuring a dichloropyridine moiety attached to a morpholine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dichloropyridine-2-carbonyl)morpholine typically involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-(3,6-dichloropyridine-2-carbonyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dichloropyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
4-(3,6-Dichloropyridine-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,6-dichloropyridine-2-carbonyl)morpholine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dichloropyridine moiety can interact with various biomolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dichloropyridin-3-yl)carbonylmorpholine
- 5,6-Dichloropyrimidin-4-amine
- 5,6-Dichloropyridine-3-carboxamide
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridine
Uniqueness
4-(3,6-Dichloropyridine-2-carbonyl)morpholine is unique due to the specific positioning of the dichloropyridine moiety and the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
InChI Key |
FRGIFQYKRHDRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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